molecular formula C17H19NO5 B2742753 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859109-08-3

8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2742753
CAS No.: 859109-08-3
M. Wt: 317.341
InChI Key: MWCWHPXKIQVACZ-UHFFFAOYSA-N
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Description

“8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a chemical compound with the molecular formula C17H19NO5. It belongs to the class of compounds known as homoisoflavonoids, which are naturally occurring compounds that belong to flavonoid classes .


Synthesis Analysis

The synthesis of this compound starts from benzo[d][1,3]dioxol-5-ol, which is reacted with 3-bromopropanoic acid. This is followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the latter compound with aromatic aldehydes leads to the formation of the title compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,3]dioxolo[4,5-g]chromen-6-one core, which is a common structure in homoisoflavonoids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride, and finally an aldol condensation with aromatic aldehydes .

Scientific Research Applications

Catalyst in Multicomponent Synthesis

A series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized using a multicomponent reaction involving 3,4-methylenedioxyphenol, aromatic aldehydes, and Meldrum’s acid. CeCl3·7H2O acted as a catalyst under solvent-free conditions, providing benefits like easy work-up, high yields, and an environmentally benign procedure (Wu, Li, & Yan, 2011).

Histamine Release Inhibitory Effects

Prenylated orcinol derivatives isolated from Rhododendron dauricum, including compounds structurally similar to 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, showed significant inhibition of compound 48/80-induced histamine release from rat peritoneal mast cells (Iwata, Wang, Yao, & Kitanaka, 2004).

Fluorescent Probe for Hypoxic Cells

A novel off-on fluorescent probe, which included a structure similar to the one , was developed for selective detection of hypoxia or nitroreductase (NTR). This probe displayed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, and was successfully applied for imaging the hypoxic status of tumor cells (Feng et al., 2016).

Synthesis in Heterogeneous Catalysis

A novel three-component one-pot synthesis of 6-amino-8-aryl-7-cyano-8H-[1,3]dioxolo[4,5-g]chromene systems was reported, using basic alumina in refluxing water as a catalyst. This represents an advancement in the field of heterogeneous catalysis for the synthesis of chromene derivatives (Heravi & Daraie, 2014).

Antioxidant and Anti-lipid Peroxidation Activity

New compounds including 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, derived from similar chromene structures, showed significant antioxidant and anti-lipid peroxidation activity, highlighting their potential in biomedical research for the development of new therapeutic agents (Vlachou et al., 2023).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, homoisoflavonoids, in general, are known to possess various biological properties such as cytotoxicity .

Future Directions

The future directions for this compound could involve further investigation into its biological properties and potential applications, particularly given the known properties of homoisoflavonoids .

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-6-18(7-11(2)22-10)8-12-3-17(19)23-14-5-16-15(4-13(12)14)20-9-21-16/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCWHPXKIQVACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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